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molecular formula C8H15NO2 B8560941 Ethyl 3-amino-4-methylpent-2-enoate CAS No. 78168-82-8

Ethyl 3-amino-4-methylpent-2-enoate

Cat. No. B8560941
M. Wt: 157.21 g/mol
InChI Key: AEXYGJRYLCZIJM-UHFFFAOYSA-N
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Patent
US06218431B1

Procedure details

To 100 g (0.63 mol) of ethyl isobutyryl acetate was added ammonium acetate (68.2 g, 0.89 mol), cyclohexane (230 mL) and isopropanol (74 mL). The mixture was heated at reflux under argon atmosphere with a Dean-Stark trap. After 2 hours, a second portion of ammonium acetate (14.6 g, 0.19 mol) was added to the reaction. The reaction was heated at reflux for 12 hours and then allowed to cool to room temperature. A total of ˜30 mL of water was collected in the Dean-Stark trap. An ice bath was used to cool the reaction to 10° C. and then ammonium hydroxide (63 mL) was added dropwise. The organic layer was separated, dried with sodium sulfate, filtered, and concentrated to yield a yellow oil. The crude product (90.9 g, 0.58 mol, 92%) was taken directly to the next step without any further purification.
[Compound]
Name
ethyl isobutyryl acetate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
90.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[NH4+:5].[CH2:6]1[CH2:11][CH2:10][CH2:9][CH2:8]C1.[OH-:12].[NH4+].[CH:14](O)(C)C>>[NH2:5][C:10]([CH:9]([CH3:8])[CH3:14])=[CH:11][C:6]([O:4][CH2:1][CH3:2])=[O:12] |f:0.1,3.4|

Inputs

Step One
Name
ethyl isobutyryl acetate
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
68.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
230 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
74 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
63 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
crude product
Quantity
90.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon atmosphere with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
A total of ˜30 mL of water was collected in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
An ice bath was used
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the reaction to 10° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC(=CC(=O)OCC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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